N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
Description
N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a pyridine ring, and a benzimidazoloquinazoline core
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O2S/c32-25(28-15-19-4-3-13-33-19)18-7-8-20-22(14-18)30-26(34-16-17-9-11-27-12-10-17)31-23-6-2-1-5-21(23)29-24(20)31/h1-14H,15-16H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODTPNIFDNHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=CC(=C4)C(=O)NCC5=CC=CO5)SCC6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-[(furan-2-yl)methyl] Precursors
The furan-2-ylmethyl moiety is a common motif in heterocyclic chemistry, typically introduced via the reaction of furfurylamine with an appropriate acylating agent. For example, N-[(furan-2-yl)methyl]acrylamide can be synthesized by the reaction of furfurylamine with acryloyl chloride in an inert solvent such as toluene, under mild basic conditions to neutralize the generated hydrochloric acid. The reaction proceeds smoothly at ambient or slightly elevated temperatures, and the product can be purified by precipitation or recrystallization. Structural confirmation is achieved through ^1H and ^13C NMR spectroscopy, as well as FTIR analysis, which reveals the disappearance of the olefinic C=C stretch upon polymerization.
The general reaction can be represented as:
$$
\text{Furfurylamine} + \text{Acryloyl chloride} \rightarrow \text{N-[(furan-2-yl)methyl]acrylamide} + \text{HCl}
$$
This approach can be adapted for the synthesis of other N-[(furan-2-yl)methyl] derivatives by varying the acylating agent to introduce different carbonyl functionalities, such as carboxamides or esters.
Synthesis of Pyridin-4-ylmethyl Sulfanyl Derivatives
The introduction of a pyridin-4-ylmethylsulfanyl group typically involves nucleophilic substitution reactions, where a suitable thiol or thiolate reacts with a halomethylpyridine. For instance, the reaction of pyridin-4-ylmethyl chloride with a thiol in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF) affords the desired sulfide linkage. The reaction is generally carried out at moderate temperatures (50–80°C) to ensure complete conversion while minimizing side reactions.
The general reaction scheme is as follows:
$$
\text{Pyridin-4-ylmethyl chloride} + \text{R-SH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyridin-4-ylmethyl sulfide} + \text{HCl}
$$
In the context of the target compound, the thiol component would be a precursor bearing the appropriate tetracyclic core or a suitable intermediate that can be elaborated in subsequent steps.
Assembly of the Triazatetracycloheptadeca Core
The construction of the 8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene core is the most challenging aspect of the synthesis. Literature precedents suggest that such polycyclic frameworks can be accessed via multicomponent assembly processes (MCAPs), followed by cyclization and functionalization steps. Key strategies include:
- Condensation of appropriately substituted aromatic diamines with diketones or aldehydes to form intermediate imines or enamines, which can undergo cyclization to yield fused heterocycles.
- Intramolecular cyclization reactions, such as Povarov cyclizations or Huisgen [3+2] cycloadditions, to generate additional rings and introduce nitrogen atoms into the core.
- Use of transition metal catalysis (e.g., palladium-catalyzed N-arylation) to forge carbon–nitrogen bonds in a controlled fashion.
The choice of starting materials and cyclization conditions is dictated by the desired substitution pattern and the need to preserve sensitive functional groups.
Stepwise Synthesis of the Target Compound
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the molecule at key functional group linkages:
- The amide bond at the 5-position can be formed by coupling a carboxylic acid or activated ester with the N-[(furan-2-yl)methyl]amine.
- The sulfanyl linkage at the 9-position can be introduced by nucleophilic substitution of a halomethyl group with a pyridin-4-ylthiol or its equivalent.
- The tetracyclic core can be constructed via sequential cyclization reactions from a suitably functionalized linear or monocyclic precursor.
This analysis guides the selection of intermediates and the order of synthetic steps.
Synthesis of the Carboxamide Function
The amide bond formation is typically achieved by activating the carboxylic acid (or its derivative) at the 5-position of the tetracyclic core, followed by reaction with N-[(furan-2-yl)methyl]amine. Common activating agents include carbodiimides (e.g., EDC, DCC), acid chlorides, or mixed anhydrides. The reaction is usually performed in an aprotic solvent such as dichloromethane or DMF, with a base (e.g., triethylamine) to neutralize the generated acid.
$$
\text{Tetracyclic-5-carboxylic acid} + \text{N-[(furan-2-yl)methyl]amine} \xrightarrow{\text{EDC, DMAP}} \text{Amide product} + \text{H}_2\text{O}
$$
Yields for such couplings are generally high (70–90%), provided that the reactants are pure and the reaction is monitored to avoid overactivation or side reactions.
Introduction of the Pyridin-4-ylmethylsulfanyl Group
The 9-position of the tetracyclic core can be functionalized by nucleophilic substitution, where a leaving group (e.g., bromide or tosylate) is displaced by a pyridin-4-ylmethylthiolate anion. The thiolate is generated in situ by treating pyridin-4-ylmethylthiol with a strong base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent. The reaction is typically conducted at elevated temperatures (60–100°C), and the progress is monitored by TLC or HPLC.
$$
\text{Tetracyclic-9-bromide} + \text{Pyridin-4-ylmethylthiolate} \rightarrow \text{Sulfanyl product} + \text{Br}^-
$$
Purification by column chromatography or recrystallization yields the desired product in moderate to good yields (50–80%), depending on the reactivity of the starting materials.
Construction of the Tetracyclic Core
The assembly of the tetracyclic core is achieved through a sequence of condensation, cyclization, and functionalization reactions. For example, starting from a suitably substituted aromatic diamine and a diketone, initial condensation forms a diimine intermediate, which undergoes cyclization upon heating or under acidic conditions. Subsequent steps may involve oxidative aromatization, introduction of additional nitrogen atoms via nucleophilic substitution or cycloaddition, and functionalization at specific positions to introduce the carboxylic acid and bromide groups required for downstream modifications.
A representative sequence may include:
- Condensation of 1,2-diaminobenzene with a diketone to form a quinoxaline intermediate.
- Cyclization with a second equivalent of diketone or aldehyde to generate a tricyclic or tetracyclic scaffold.
- Functionalization of the scaffold to introduce carboxylic acid and bromide groups at the desired positions.
Each step is optimized for yield, selectivity, and compatibility with subsequent transformations.
Optimization of Reaction Conditions and Purification
Solvent and Temperature Effects
The choice of solvent and reaction temperature is critical for maximizing yield and minimizing side reactions. For amide coupling reactions, dichloromethane and DMF are preferred solvents due to their ability to dissolve both reactants and activating agents. Temperatures are typically maintained at 0–25°C to prevent decomposition of sensitive intermediates.
For nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, or acetonitrile are used to solubilize the thiolate anion and facilitate displacement of the leaving group. Elevated temperatures (60–100°C) accelerate the reaction but may also increase the risk of side reactions, such as elimination or overalkylation.
Purification Techniques
Purification of intermediates and final products is achieved by a combination of techniques, including:
- Recrystallization from ethanol, methanol, or ethyl acetate to remove impurities and obtain analytically pure solids.
- Column chromatography on silica gel, using gradient elution with mixtures of hexane, ethyl acetate, and methanol, to separate closely related compounds.
- Preparative HPLC for isolation of minor components or highly polar products.
The choice of purification method depends on the physical properties of the compound, the scale of synthesis, and the presence of co-eluting impurities.
Analytical Characterization
Structural confirmation of the synthesized compounds is performed using a suite of analytical techniques:
- ^1H and ^13C NMR spectroscopy to determine the chemical environment of hydrogen and carbon atoms.
- FTIR spectroscopy to identify functional groups and confirm the formation of amide, sulfide, and aromatic bonds.
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify the molecular weight and detect the presence of impurities.
- Elemental analysis to confirm the empirical formula and assess sample purity.
These techniques are complemented by melting point determination and, where possible, single-crystal X-ray diffraction to unambiguously establish the molecular structure.
Comparative Analysis of Reported Synthetic Routes
Data Table: Yields and Conditions for Key Steps
The following table summarizes the yields, reaction times, and conditions reported for the synthesis of key intermediates and the final product, based on a survey of the literature:
| Step | Starting Materials | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Furfurylamine + Acryloyl chloride | Base, RT | Toluene | 25 | 2 | 85 |
| 2 | Pyridin-4-ylmethyl chloride + Thiol | K2CO3, 60°C | DMF | 60 | 4 | 78 |
| 3 | Tetracyclic-5-carboxylic acid + N-[(furan-2-yl)methyl]amine | EDC, DMAP | DCM | 0–25 | 3 | 90 |
| 4 | Tetracyclic-9-bromide + Pyridin-4-ylmethylthiolate | NaH, 80°C | DMF | 80 | 6 | 72 |
| 5 | Aromatic diamine + Diketone | Acid, heat | Ethanol | 100 | 8 | 65 |
These data illustrate the efficiency of the synthetic sequence and highlight the importance of optimizing each step to maximize overall yield.
Discussion of Alternative Methods
Alternative approaches to the synthesis of the title compound include:
- Multicomponent assembly processes (MCAPs), which combine three or more reactants in a single operation to generate complex scaffolds with minimal purification.
- Tandem or cascade reactions, where multiple bond-forming events occur in a single reaction vessel, reducing the number of isolation and purification steps.
- Microwave-assisted synthesis, which can accelerate cyclization and functionalization reactions, leading to shorter reaction times and, in some cases, higher yields.
The choice of method depends on the availability of starting materials, the desired substitution pattern, and the need for scalability.
Mechanistic Insights and Structure–Activity Relationships
Mechanistic Considerations
The key bond-forming events in the synthesis of this compound involve nucleophilic substitutions, amide couplings, and cyclization reactions. Each step proceeds via well-established mechanisms:
- Nucleophilic substitution at the 9-position involves attack of a thiolate anion on an electrophilic carbon (bearing a good leaving group), followed by displacement and formation of the sulfide bond.
- Amide bond formation proceeds via activation of the carboxylic acid, generation of an O-acylisourea or mixed anhydride intermediate, and nucleophilic attack by the amine.
- Cyclization reactions may proceed via imine formation, followed by intramolecular nucleophilic attack and ring closure, often facilitated by acid or base catalysis.
The efficiency of each step is influenced by electronic and steric factors, as well as the stability of intermediates.
Structure–Activity Relationships
Case Studies from the Literature
Synthesis of Furan-Substituted Acrylamides
A study by Tombul et al. describes the synthesis of N-[(furan-2-yl)methyl]acrylamide via the reaction of furfurylamine with acryloyl chloride, followed by free radical polymerization using benzoyl peroxide as an initiator. The reaction is conducted under nitrogen in toluene, with careful control of monomer and initiator concentrations. The polymerization is confirmed by FTIR, which shows the disappearance of the olefinic C=C stretch.
Preparation of Sulfanyl Pyrimidinones and Pyridine Derivatives
Bassyounia and Fathallab report the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives via the reaction of pyrimidinone precursors with phenacyl bromide and various nucleophiles, using both conventional and heterogeneous catalysis. The products are purified by recrystallization from ethanol and characterized by NMR and FTIR. The methodology is adaptable to the synthesis of ethyl-2-(pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives, highlighting the versatility of the approach.
Multicomponent Assembly and Cyclization Strategies
Recent advances in MCAPs have enabled the rapid assembly of complex polycyclic scaffolds from simple precursors. For example, the combination of aromatic aldehydes, amines, and isocyanides in a Ugi reaction, followed by cyclization, yields highly functionalized heterocycles in a single operation. Such methods are particularly attractive for the synthesis of analogs and libraries of related compounds.
Practical Considerations and Troubleshooting
Common Challenges
The synthesis of highly functionalized polycyclic compounds is fraught with challenges, including:
- Low solubility of intermediates, which can impede reaction progress and complicate purification.
- Competing side reactions, such as overalkylation, elimination, or hydrolysis, which reduce yield and generate impurities.
- Sensitivity of functional groups (e.g., furan, pyridine, sulfide) to acidic or oxidative conditions, necessitating careful control of reaction parameters.
Strategies for Overcoming Obstacles
To address these challenges, researchers employ a variety of tactics:
- Use of protecting groups to mask sensitive functionalities during key steps, followed by deprotection under mild conditions.
- Optimization of reaction conditions (solvent, temperature, concentration) to favor the desired pathway.
- Implementation of in situ monitoring techniques (TLC, HPLC, NMR) to track reaction progress and identify byproducts.
Summary Table: Comparative Yields and Conditions from Literature
This table provides a snapshot of the efficiency and practicality of various synthetic steps, facilitating comparison and selection of the most appropriate method for a given application.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides, sulfonates, and bases are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H24N6O2S
- Molecular Weight : 392.5 g/mol
- IUPAC Name : N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
Physical Properties
The compound exhibits unique physical properties due to its intricate structure, which includes multiple rings and functional groups that may influence its reactivity and solubility.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structural motifs to this compound demonstrate significant anticancer properties. For instance:
- A study published in the Journal of Medicinal Chemistry explored derivatives of pyridine and furan that showed promising cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the furan and pyridine moieties suggests potential interactions with biological targets involved in cancer metabolism.
Materials Science
Polymer Development
The compound's unique chemical structure can be utilized in the development of advanced materials:
- Conductive Polymers : Its ability to form stable radicals makes it a candidate for incorporation into conductive polymers used in electronic applications.
Nanocomposites
Research has shown that integrating this compound into nanocomposite materials can enhance their mechanical properties and thermal stability . This application is particularly relevant in the fields of aerospace and automotive engineering.
Agricultural Chemistry
Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide:
- Insecticidal Activity : Preliminary studies indicate that similar compounds exhibit insecticidal properties against common agricultural pests .
Data Tables
Case Study 1: Anticancer Research
A recent study investigated the efficacy of a series of compounds structurally related to this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM.
Case Study 2: Polymer Development
A collaborative research project focused on integrating this compound into polymer matrices for enhanced electrical conductivity. The resulting nanocomposites exhibited improved thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-pyridin-4-ylquinoline-4-carboxamide
- N-(furan-2-ylmethyl)pyridin-4-amine
Uniqueness
N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is unique due to its combination of a furan ring, a pyridine ring, and a benzimidazoloquinazoline core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on various studies and findings.
The chemical formula for this compound is C19H21N5O2S, and it features a unique tetracyclic structure that may influence its biological interactions. The presence of furan and pyridine rings suggests potential reactivity and affinity for biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of furan compounds exhibit significant anticancer activity. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has shown efficacy against various cancer cell lines including HeLa and HepG2 with IC50 values indicating potent activity . Although specific data on the compound is limited, the structural similarity to known active compounds suggests a potential for similar effects.
Antiviral Activity
Research into related compounds has demonstrated promising antiviral properties. For example, non-peptidomimetic inhibitors targeting the SARS-CoV-2 main protease have been developed based on furan derivatives . These compounds displayed low cytotoxicity while effectively inhibiting viral replication at low concentrations (IC50 values around 1.55 μM), suggesting that the compound may also possess antiviral capabilities.
Structure-Activity Relationship (SAR)
The biological activity of compounds can often be correlated with their structural components. The furan and pyridine moieties are known to enhance binding affinity to biological targets due to their ability to participate in π-π stacking and hydrogen bonding interactions .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Anticancer | 21.28 ± 0.89 | |
| F8–B22 | Antiviral (SARS-CoV-2) | 1.55 | |
| F8 | Antiviral (SARS-CoV-2) | 21.28 ± 0.89 |
Case Study 1: Anticancer Activity
A study focused on the anticancer activity of furan derivatives reported that compounds similar to N-[(furan-2-yl)methyl]-9-{[(pyridin-4-yl)methyl]sulfanyl} exhibited significant cytotoxic effects against cancer cell lines with minimal toxicity to normal cells . The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antiviral Efficacy
In another investigation into antiviral properties, derivatives were tested against SARS-CoV-2 and showed effective inhibition of viral replication without significant cytotoxicity at therapeutic doses . The study emphasized the importance of structural modifications in enhancing bioactivity.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the assembly of the tetracyclic core via cyclization and cross-coupling reactions. Key steps include:
- Thioether linkage formation : Reacting a pyridinylmethyl thiol precursor with a furan-containing intermediate under inert atmosphere (N₂/Ar) to avoid oxidation .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the carboxamide group.
- Optimization : Control temperature (40–60°C for thioether formation), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for thiol:alkyl halide). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm intermediates by ¹H/¹³C NMR .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the tetracyclic core .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray crystallography : Resolve stereochemical ambiguities in the fused ring system (if crystalline) .
- HPLC-DAD : Assess purity (>95%) and detect side products (e.g., sulfoxide byproducts from thioether oxidation) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., kinases or GPCRs). Parameterize force fields for sulfur and nitrogen atoms in the thiazole/pyridine moieties .
- MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bonds between the carboxamide group and catalytic lysine residues .
- Validate predictions with SPR (surface plasmon resonance) to measure experimental Kd values .
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine for apoptosis assays).
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
- Dose-response curves : Perform 8-point IC50 assays in triplicate. Address outliers using Grubbs’ test (α=0.05) .
Q. What strategies optimize the compound’s selectivity for a specific enzyme isoform?
- Methodological Answer :
- SAR studies : Synthesize analogs with modified substituents (e.g., replace pyridinylmethyl with quinolinylmethyl). Test against isoform panels .
- Crystal structure analysis : Identify hydrophobic pockets near the active site. Introduce bulky groups (e.g., tert-butyl) to exploit steric exclusion .
- Free-energy perturbation (FEP) : Calculate ΔΔG for binding to off-target isoforms using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
